N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is an organic compound that features a combination of furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” typically involves the following steps:
Formation of the Furan Moiety: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a nucleophilic substitution reaction, where a naphthol derivative reacts with an appropriate electrophile.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Introduction of various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry
Catalysis: Compounds with furan and naphthalene moieties can be used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of organic semiconductors and other advanced materials.
Biology and Medicine
Drug Development: The compound could be explored for its potential as a pharmacophore in drug design.
Biological Probes: It can be used as a probe to study biological processes involving furan and naphthalene derivatives.
Industry
Polymer Science: The compound can be used in the development of novel polymers with unique properties.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of “N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and naphthalene moieties could play a role in binding to these targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-thienylmethyl)-2-(naphthalen-2-yloxy)acetamide
- N-(2-pyrrolylmethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
“N-(2,2-di(furan-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide” is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with only one furan ring or other heterocycles.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-22(15-27-18-10-9-16-5-1-2-6-17(16)13-18)23-14-19(20-7-3-11-25-20)21-8-4-12-26-21/h1-13,19H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLAWJDBKQGZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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